molecular formula C6H8F2O2 B14780839 Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate

Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate

Cat. No.: B14780839
M. Wt: 150.12 g/mol
InChI Key: NPVJAYQHAWVLNC-UHFFFAOYSA-N
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Description

Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate is a fluorinated cyclopropane derivative characterized by a strained three-membered ring system with two fluorine atoms at the 2-position and a methyl group at the 3-position. This compound belongs to a class of cyclopropane esters, which are widely studied for their unique reactivity and applications in medicinal chemistry, agrochemicals, and catalysis. The trans-configuration of substituents on the cyclopropane ring introduces distinct steric and electronic effects, influencing its physical properties and reactivity.

Synthesis of this compound typically involves cyclopropanation strategies, such as the use of difluorocarbene precursors or transition-metal-catalyzed reactions. Characterization requires rigorous analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to confirm stereochemistry and purity, as emphasized in guidelines for reporting title compounds .

Properties

IUPAC Name

methyl 2,2-difluoro-3-methylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-3-4(5(9)10-2)6(3,7)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVJAYQHAWVLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor with difluorocarbene. This reaction typically requires the use of a strong base, such as potassium tert-butoxide, and a difluorocarbene source, such as difluoromethyl phenyl sulfone . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Cyclopropanation Reaction

The cyclopropane ring formation is central to its synthesis. Key methods include:

Trimethylsulfoxonium Iodide-Mediated Cyclopropanation

  • Substrates : (E)-3-(3,4-difluorophenyl)acrylonitrile (IIa ) or methyl (E)-3-(3,4-difluorophenyl)acrylate (IIc ) .

  • Reagents : Trimethylsulfoxonium iodide (TMSOI), NaH or NaOH in DMSO.

  • Conditions : Room temperature (25°C), 2–3 hours.

  • Outcome : Yields methyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate (IIIb ) with stereochemical control .

SubstrateReagentsSolventTimeYieldReference
Acrylonitrile (IIa )TMSOI, NaHDMSO2.5 hr85%
Acrylate ester (IIc )TMSOI, NaOHDMSO2 hr78%

Asymmetric Cyclopropanation

  • Catalysts : Chiral ligands (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine) with Ru(II) catalysts .

  • Conditions : Ethyl diazoacetate in dichloro(p-cymene)ruthenium(II) dimer, room temperature.

  • Outcome : Enantiomerically enriched ester (up to 97% ee) .

Esterification

  • Substrate : trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid (IV ) .

  • Reagents : H₂SO₄ in MeOH.

  • Conditions : Reflux, 12 hours.

  • Yield : 92% of methyl ester (IIIb ) .

Hydrolysis

  • Substrate : Methyl ester (IIIb ).

  • Reagents : LiOH in THF/H₂O.

  • Conditions : Room temperature, 6 hours.

  • Yield : 95% of carboxylic acid (IV ) .

Azide Formation

  • Substrate : Carboxylic acid (IV ) or ester (IIIb ).

  • Reagents : SOCl₂ followed by sodium azide (NaN₃) .

  • Conditions : Toluene, 80°C.

  • Outcome : trans-2-(3,4-difluorophenyl)-cyclopropanecarbonyl azide (VI ) .

Stereochemical Control and Resolution

  • Chiral Separation : Racemic mixtures of ester IIIb (Q = COO(L-menthyl)) are resolved via crystallization, yielding enantiopure (>99% ee) products .

  • Catalytic Asymmetric Synthesis : Using chiral oxazaborolidine catalysts, enantiomeric excess (ee) >95% is achieved .

Reaction Optimization Data

ReactionKey VariableOptimal ConditionImpact on Yield/Stereochemistry
CyclopropanationBase (NaH vs. NaOH)NaOH in DMSOHigher yield (78% vs. 70%)
HydrolysisBase (LiOH vs. KOH)LiOH in THF/H₂OFaster reaction (6 hr vs. 12 hr)
Asymmetric SynthesisCatalyst loading2 mol% Ru(II) catalystee >95%

Key Literature Findings

  • Cyclopropanation with TMSOI is stereospecific, favoring trans-isomers .

  • Hydrolysis under basic conditions preserves the cyclopropane ring integrity .

  • Ru-catalyzed methods enable enantioselective synthesis critical for pharmaceutical intermediates .

Scientific Research Applications

While specific, comprehensive data tables and case studies focusing solely on the applications of "Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate" are not available within the provided search results, the results do offer information regarding cyclopropane derivatives and their synthesis, fluorinated compounds, and related chemical processes.

Cyclopropane Derivatives and Applications

  • Synthesis of Cyclopropanecarboxylic Acid Derivatives The search results mention processes for preparing cyclopropyl carboxylic acid esters and other derivatives, which can be used as intermediates in the synthesis of pharmaceutically active entities . One example details a method for preparing trans-(lR, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid .
  • Fluorinated Cyclopropane Derivatives A new series of fluorinated 5-HT2C agonists were designed and synthesized based on previous work on 2-phenylcyclopropylmethylamines . The incorporation of fluorine atoms into the cyclopropane ring can change the compounds’ conformation, increase lipophilicity for optimal brain penetration, and block potential sites of oxidative metabolism .
  • Stereoselective Synthesis Research has been conducted on the stereoselective synthesis of methyl trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate .
  • Synthesis of Chloromethylvinylcyclopropanecarboxylic Acid Synthesis of Chloromethylvinylcyclopropanecarboxylic Acid is mentioned in one of the research articles . This indicates the use of cyclopropanecarboxylic acid derivatives in synthesizing more complex molecules .

Relevant Chemical Processes

  • Wittig Reaction The Wittig reaction is used in synthesizing fluorinated cyclopropane derivatives, specifically to create an olefin from benzaldehyde .
  • Cyclopropanation Cyclopropanation of vinyl fluoride with ethyl diazoacetate, using Cu(acac)2 as a catalyst, generates monofluorinated cyclopropanecarboxylate .
  • Bromofluorination Bromofluorination, followed by elimination of HBr, is a method used in the synthesis of vinyl fluoride .

Potential Applications Based on Structural Properties

  • Pharmaceutical Applications The presence of a cyclopropane ring and fluorine substituents can be crucial in designing molecules with specific biological activities, such as 5-HT2C receptor agonists .
  • Agrochemicals Cyclopropane derivatives are used in the production of insecticides and herbicides .
  • Material Science Cyclopropane-containing compounds could be tailored for use as building blocks in creating novel polymers of advanced materials.

Comparison with Similar Compounds

Key Observations :

  • Fluorination at the 2-position increases molecular weight and polarity, likely elevating boiling point and density compared to non-fluorinated analogs.

Reactivity and Catalytic Behavior

Cyclopropane esters are often evaluated in catalytic reactions. For example, Sn-Beta zeolites promote pathways such as methyl lactate formation from pentoses in methanol .

  • Electron-withdrawing fluorine substituents may stabilize intermediates in acid-catalyzed reactions, altering selectivity compared to Methyl cyclopropanecarboxylate.
  • Steric effects from the 3-methyl group could hinder nucleophilic attack at the ester carbonyl, reducing reactivity in hydrolysis or transesterification reactions.

Research Findings and Methodologies

Analytical Techniques

Quantitative high-field NMR spectroscopy, as employed in Sn-Beta catalytic studies , is critical for characterizing complex reaction mixtures involving cyclopropane derivatives. For this compound, ¹⁹F NMR would be essential to confirm fluorine substitution patterns.

Biological Activity

Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropane ring with two fluorine substituents and a methyl group. The unique structure contributes to its lipophilicity and potential interactions with biological targets.

1. Agonistic Activity at 5-HT Receptors

Recent studies have focused on the compound's activity as an agonist at serotonin receptors, particularly the 5-HT2C subtype. The introduction of fluorine atoms into the cyclopropane structure has been shown to enhance selectivity and potency. For instance, derivatives of cyclopropylmethylamines with fluorinated substituents exhibited significant agonistic activity at 5-HT2C receptors, with EC50 values in the low nanomolar range (e.g., 4.7 nM for one derivative) and selectivity over other receptor subtypes like 5-HT2A and 5-HT2B .

2. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopropane ring can significantly influence biological activity. For example, substituting different groups at specific positions on the aromatic ring has been shown to either enhance or diminish receptor affinity. Compounds with a methyl group at the 3-position of the phenyl ring demonstrated improved selectivity against unwanted receptor interactions .

CompoundEC50 (nM)Emax (%)Selectivity (2B/2C)
(+)-21a4.7982
(+)-21b8.096~20
Parent4.89514

3. Potential Therapeutic Applications

The biological activity of this compound suggests potential applications in treating psychiatric disorders due to its action on serotonin receptors. The selective agonism at the 5-HT2C receptor may lead to antipsychotic effects without significant side effects associated with other receptor interactions .

Case Study: Antipsychotic Effects

In a study evaluating the pharmacological profiles of various fluorinated cyclopropane derivatives, it was found that certain compounds exhibited antipsychotic-like effects in animal models. These compounds were able to modulate serotonergic signaling effectively, leading to behavioral changes consistent with antipsychotic activity .

Case Study: Synthesis and Optimization

The synthesis of this compound involved several steps including cyclopropanation reactions and subsequent modifications to achieve desired biological properties. Optimization efforts focused on enhancing yield and purity while maintaining biological efficacy .

Q & A

Q. What are the key considerations in designing a synthetic route for Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate to ensure stereochemical purity?

  • Methodological Answer : Stereochemical purity requires precise control of reaction conditions and catalysts. For cyclopropane derivatives, palladium-catalyzed cyclization (e.g., Pd(PPh₃)₄ with NaH) can favor trans-selectivity by stabilizing transition states through steric and electronic effects . Post-synthesis, quantitative 2D NMR with response factor calibration (as demonstrated for trans-DPM derivatives) is critical to verify stereochemistry and purity without requiring purified standards . Additionally, chiral chromatography or X-ray crystallography may resolve ambiguities in configuration.

Q. Which analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

  • Methodological Answer : High-field ¹H/¹³C NMR with distortionless enhancement by polarization transfer (DEPT) and nuclear Overhauser effect (NOESY) can differentiate trans/cis isomers by correlating coupling constants and spatial proximity of substituents . Gas chromatography-mass spectrometry (GC-MS) paired with chiral columns further quantifies enantiomeric excess. For absolute configuration, single-crystal X-ray diffraction is definitive but requires high-purity samples.

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) be applied to optimize the synthesis parameters of this compound?

  • Methodological Answer : A Box-Behnken design (BBD) with three factors (e.g., temperature, catalyst loading, reaction time) and five central replicates identifies optimal conditions while minimizing experiments . For example, varying temperature (20–40°C) and malaxation time (30–90 min) in Sn-Beta-catalyzed systems revealed non-linear yield responses, enabling prediction of maxima via quadratic models . Post-optimization, ANOVA validates model significance, and contour plots visualize interactions between variables.

Q. What mechanistic insights explain the influence of alkali ions on the stability or reactivity of cyclopropane derivatives like this compound in catalytic systems?

  • Methodological Answer : Alkali ions (e.g., K⁺) modulate Sn-Beta catalyst activity by altering Brønsted acidity and Lewis acid sites. At moderate concentrations, K⁺ enhances methyl lactate formation via polarization of carbonyl groups, but excess ions block active sites, inhibiting pathways . For fluorinated cyclopropanes, fluorine’s electron-withdrawing effects may amplify ion-catalyst interactions, necessitating titration studies to map ion concentration vs. yield. In situ IR or XAS probes catalyst structure changes under alkali modulation.

Q. How do competing reaction pathways impact the yield of this compound, and what strategies mitigate these issues?

  • Methodological Answer : Competing pathways (e.g., isomerization, ring-opening) arise from strain in the cyclopropane ring. In Sn-Beta systems, side reactions like furanics formation are suppressed by reducing reaction temperature and using aprotic solvents to stabilize intermediates . Kinetic profiling via stopped-flow NMR identifies rate-determining steps; for example, fluorinated substituents may slow undesired pathways by increasing transition-state energy. Additives like crown ethers sequester interfering cations, improving selectivity .

Q. What role do fluorine substituents play in the electronic and steric properties of this compound, and how can these be quantified experimentally?

  • Methodological Answer : Fluorine’s electronegativity increases ring strain and dipole moments, altering reactivity in nucleophilic attacks. Steric effects from difluoro groups are quantified via X-ray crystallography (bond angles/van der Waals radii) or computational DFT calculations (Mulliken charges). Experimentally, ¹⁹F NMR chemical shifts correlate with electronic environments, while IR spectroscopy detects changes in C-F stretching frequencies (1050–1250 cm⁻¹) under varying substituents . Comparative kinetics with non-fluorinated analogs further isolates electronic contributions.

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